molecular formula C13H9Cl2NO2 B8594436 Methyl 6-chloro-5-(4-chlorophenyl)nicotinate

Methyl 6-chloro-5-(4-chlorophenyl)nicotinate

Cat. No. B8594436
M. Wt: 282.12 g/mol
InChI Key: IBAYAWJGPZFRMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07812028B2

Procedure details

5-Bromo-6-chloro-3-pyridinecarboxylic acid methyl ester (42.2 g, 0.169 mol, CA 78686-77-8) was dissolved in toluene (840 mL). To this solution was added with stirring [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) CH2Cl2 (6.9 g, 8.4 mmol), 4-chlorophenylboronic acid (27.2 g, 0.169 mol) and sodium carbonate solution (2M, 170 mL). This mixture was heated to 90° C. for 1 h and cooled to room temperature. Water (400 mL) was added, the phases were separated and the water mixture was extracted with ethylacetate. Organic phases were pooled, dried with MgSO4 and the volatiles removed in vacuo. The residue was purified by flash chromatography (SiO2, heptane/CH2Cl2) to give the title compound (30.9 g) as a white solid; MS (EI) 281.1, 283.0 (M)+.
Quantity
42.2 g
Type
reactant
Reaction Step One
Quantity
840 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
27.2 g
Type
reactant
Reaction Step Three
Quantity
170 mL
Type
reactant
Reaction Step Three
Quantity
6.9 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:6]=[N:7][C:8]([Cl:12])=[C:9](Br)[CH:10]=1)=[O:4].[Cl:13][C:14]1[CH:19]=[CH:18][C:17](B(O)O)=[CH:16][CH:15]=1.C(=O)([O-])[O-].[Na+].[Na+].O>C1(C)C=CC=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].C(Cl)Cl>[CH3:1][O:2][C:3](=[O:4])[C:5]1[CH:10]=[C:9]([C:17]2[CH:18]=[CH:19][C:14]([Cl:13])=[CH:15][CH:16]=2)[C:8]([Cl:12])=[N:7][CH:6]=1 |f:2.3.4,7.8.9.10.11|

Inputs

Step One
Name
Quantity
42.2 g
Type
reactant
Smiles
COC(=O)C=1C=NC(=C(C1)Br)Cl
Name
Quantity
840 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
400 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
27.2 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)B(O)O
Name
Quantity
170 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
6.9 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2].C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the phases were separated
EXTRACTION
Type
EXTRACTION
Details
the water mixture was extracted with ethylacetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CUSTOM
Type
CUSTOM
Details
the volatiles removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (SiO2, heptane/CH2Cl2)

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CN=C(C(=C1)C1=CC=C(C=C1)Cl)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 30.9 g
YIELD: CALCULATEDPERCENTYIELD 64.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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